2,6-Dichloropyrimidine-4-carboxylic acid
Overview
Description
2,6-Dichloropyrimidine-4-carboxylic acid is a chemical compound that serves as a versatile intermediate in the synthesis of various pyrimidine derivatives. These derivatives are of interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of dichloropyrimidine as a starting material. For instance, the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines is achieved through a double cross-coupling reaction starting from 2,4-dichloro-6-methylpyrimidine, which is structurally related to 2,6-dichloropyrimidine-4-carboxylic acid . Additionally, the synthesis of 6-amido-(1H,3H)-pyrimidine-2,4-diones from uracil-6-carboxylic acid involves the intermediate 2,4-dichloro pyrimidine-6-carbonylchloride, highlighting the importance of dichloropyrimidine moieties in pyrimidine chemistry .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing their properties. For example, the study of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with carboxylic acids reveals different types of hydrogen bonding and interactions, such as halogen bonds and π-π stacking, which are crucial for the formation of supramolecular structures . These interactions are also relevant to the molecular structure of 2,6-dichloropyrimidine-4-carboxylic acid derivatives.
Chemical Reactions Analysis
Pyrimidine derivatives undergo a range of chemical reactions. The synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines involves aldol condensation, which is a key reaction in forming the vinyl linkage . The formation of cocrystals with carboxylic acids involves protonation and hydrogen bonding, which are fundamental reactions in supramolecular chemistry . Moreover, the conversion of 2,4-dichloro-6-amidopyrimidines to 6-amido-(1H,3H)-pyrimidine-2,4-diones through hydrolysis is another example of a chemical transformation involving pyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For instance, the optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines are affected by the nature of the substituents, with electron-donating groups inducing strong emission solvatochromism . The infrared study of 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids provides insights into the effects of substituents on bond polarizability and tautomerism . These studies are indicative of the diverse properties that can be expected from 2,6-dichloropyrimidine-4-carboxylic acid derivatives.
Scientific Research Applications
“2,6-Dichloropyrimidine-4-carboxylic acid” is a type of laboratory chemical . While specific applications are not detailed in the sources, it’s likely used in various chemical reactions and synthesis processes. Here are some potential applications based on its chemical properties:
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Organic Synthesis : As a carboxylic acid derivative, it could be used in organic synthesis . Carboxylic acids are often used as intermediates in the production of other compounds.
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Pesticides : The safety data sheet mentions potential use in pesticides . This could involve the synthesis of specific pesticide compounds.
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Food and Drug : The safety data sheet also mentions potential use in food and drug applications . This could involve the synthesis of food additives or drug compounds.
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Research : As a laboratory chemical, it could be used in various research applications . The specific use would depend on the research context.
“2,6-Dichloropyrimidine-4-carboxylic acid” is a type of laboratory chemical . While specific applications are not detailed in the sources, it’s likely used in various chemical reactions and synthesis processes. Here are some potential applications based on its chemical properties:
-
Organic Synthesis : As a carboxylic acid derivative, it could be used in organic synthesis . Carboxylic acids are often used as intermediates in the production of other compounds.
-
Pesticides : The safety data sheet mentions potential use in pesticides . This could involve the synthesis of specific pesticide compounds.
-
Food and Drug : The safety data sheet also mentions potential use in food and drug applications . This could involve the synthesis of food additives or drug compounds.
-
Research : As a laboratory chemical, it could be used in various research applications . The specific use would depend on the research context.
Safety And Hazards
properties
IUPAC Name |
2,6-dichloropyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXUTXQEKYPKKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286647 | |
Record name | 2,6-dichloropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyrimidine-4-carboxylic acid | |
CAS RN |
16492-28-7 | |
Record name | 16492-28-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-dichloropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloropyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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